4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core, a bicyclic system with fused pyrazole and pyridine rings. The molecule includes a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., using piperidine). The carboxylic acid moiety at position 2 enhances polarity, making the compound suitable for applications in solid-phase synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-22(28)20-12-21-19(10-5-11-26(21)25-20)24-23(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,24,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJFSBLXJCGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC(=NN2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138409-62-6 | |
| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazolo[1,5-a]pyridine core and the fluorenylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and reactivity in various biological contexts.
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.44 g/mol
- CAS Number : 2138370-76-8
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for various cellular functions including metabolism, cell signaling, and apoptosis. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and diabetes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Angiogenesis : It has been shown to affect angiogenesis—the formation of new blood vessels—which is a critical process in tumor growth and metastasis .
Other Biological Activities
Apart from its anticancer effects, preliminary studies suggest potential applications in:
- Diabetes Management : The compound may also influence pathways associated with insulin signaling and glucose metabolism .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Comparative Analysis
A comparison with similar compounds reveals that this compound stands out due to its unique structural features that contribute to enhanced biological activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar Fmoc structure | Moderate anticancer activity |
| Compound B | Different core structure | Limited kinase inhibition |
| 4-Pyrazolo Compound | Unique pyrazolo core with Fmoc | Strong kinase inhibition and anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related Fmoc-protected carboxylic acids are compared based on their heterocyclic systems, substituent positions, and physicochemical properties:
Pyrazolo-Pyridine Isomers
- 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Structure: Pyrazolo[3,4-c]pyridine core with Fmoc at position 6 and carboxylic acid at position 3. Key Differences: The altered ring junction ([3,4-c] vs.
Pyridine Derivatives
- 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)isonicotinic Acid Structure: Pyridine ring with Fmoc-protected aminomethyl at position 2 and carboxylic acid at position 4. Properties: Molecular formula C₂₂H₁₈N₂O₄, molecular weight 374.39 g/mol, predicted pKa 1.95. The linear pyridine system offers less rigidity than bicyclic pyrazolo-pyridines, influencing solubility and binding interactions .
Oxygen-Containing Heterocycles
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid Structure: Tetrahydropyran (six-membered oxygen ring) with Fmoc and carboxylic acid at position 4. Properties: Molecular formula C₂₁H₂₁NO₅. The oxygen atom enhances hydrophilicity compared to nitrogen-rich pyrazolo-pyridines, improving aqueous solubility .
Pyrazole Derivatives
- 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic Acid Structure: 1-methylpyrazole with Fmoc-protected aminomethyl at position 4 and carboxylic acid at position 5. Properties: Molecular formula C₂₁H₁₉N₃O₄.
Cyclic Alkenes
- (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic Acid Structure: Cyclopentene ring with Fmoc and carboxylic acid substituents.
Data Table: Comparative Analysis of Fmoc-Protected Carboxylic Acids
Research Findings and Implications
- Synthetic Utility : Fmoc-protected heterocycles are pivotal in peptide and nucleic acid analog synthesis. The pyrazolo-pyridine system’s rigidity may stabilize secondary structures in peptidomimetics .
- Biological Relevance : Pyrazolo-pyridines are explored as kinase inhibitors due to their ability to mimic purine scaffolds. The target compound’s carboxylic acid could facilitate salt bridge formation in target binding .
- Solubility Trends : Oxygen-containing analogs (e.g., tetrahydropyran) exhibit higher hydrophilicity, whereas bicyclic systems like pyrazolo-pyridines balance lipophilicity for membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
